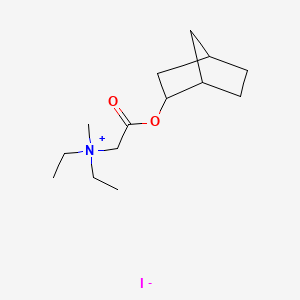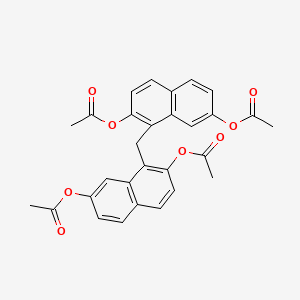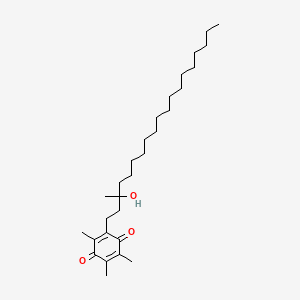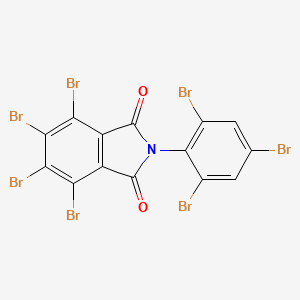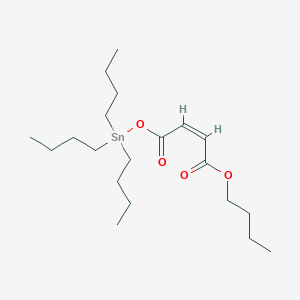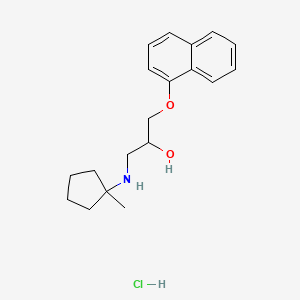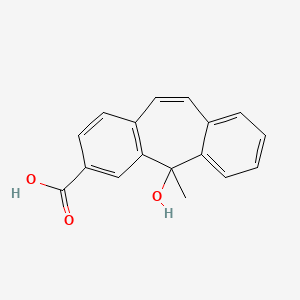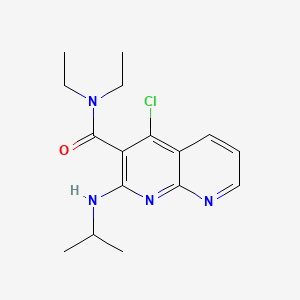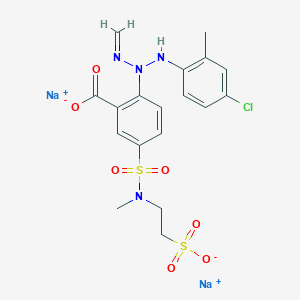
Disodium 2-(3-(4-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-((methyl(2-sulphonatoethyl)amino)sulphonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-(3-(4-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-((methyl(2-sulphonatoethyl)amino)sulphonyl)benzoate is a synthetic organic compound It is characterized by its complex molecular structure, which includes a triazene group, a sulfonate group, and a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-(3-(4-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-((methyl(2-sulphonatoethyl)amino)sulphonyl)benzoate typically involves multiple steps:
Formation of the Triazene Group: This step involves the reaction of a diazonium salt with a secondary amine under controlled conditions.
Introduction of the Sulfonate Group: The sulfonation reaction is carried out using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.
Coupling with Benzoate: The final step involves coupling the intermediate compounds with a benzoate derivative under specific reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and triazene groups.
Reduction: Reduction reactions may target the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms.
Biology
In biological research, the compound may be used as a probe to study enzyme activities and metabolic pathways. Its sulfonate group makes it water-soluble, facilitating its use in aqueous biological systems.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its triazene group is known for its anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, the compound may be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Disodium 2-(3-(4-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-((methyl(2-sulphonatoethyl)amino)sulphonyl)benzoate involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activities and disruption of cellular processes. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Disodium 2-(3-(4-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-((methyl(2-sulphonatoethyl)amino)sulphonyl)benzoate: Similar in structure but with variations in the substituent groups.
This compound: Another related compound with different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
83249-41-6 |
|---|---|
Molecular Formula |
C18H19ClN4Na2O7S2 |
Molecular Weight |
548.9 g/mol |
IUPAC Name |
disodium;2-[(4-chloro-2-methylanilino)-(methylideneamino)amino]-5-[methyl(2-sulfonatoethyl)sulfamoyl]benzoate |
InChI |
InChI=1S/C18H21ClN4O7S2.2Na/c1-12-10-13(19)4-6-16(12)21-23(20-2)17-7-5-14(11-15(17)18(24)25)32(29,30)22(3)8-9-31(26,27)28;;/h4-7,10-11,21H,2,8-9H2,1,3H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
OILYPUDKOSEBKK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NN(C2=C(C=C(C=C2)S(=O)(=O)N(C)CCS(=O)(=O)[O-])C(=O)[O-])N=C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
